molecular formula C8H5BrN2O2S B1474619 6-(5-bromofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one CAS No. 1565447-39-3

6-(5-bromofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

Cat. No.: B1474619
CAS No.: 1565447-39-3
M. Wt: 273.11 g/mol
InChI Key: PHINJUMOKMXBGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(5-Bromofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a chemical compound designed for research and development applications, strictly for Research Use Only. This product is not intended for diagnostic, therapeutic, or any human or veterinary use. This compound belongs to the 3,4-dihydropyrimidin-2(1H)-(thio)one (DHPM) family, which is recognized in medicinal chemistry as a "privileged structure" due to its wide range of biological activities . The core scaffold is of significant interest for constructing molecules with potential pharmacological properties. Although specific data on this exact bromofuran derivative is limited, structural analogs within this class have demonstrated promising biological activities in research settings. For instance, closely related 2-thioxo-dihydropyrimidinone derivatives have been investigated and shown notable anticonvulsant properties in preclinical models . Other DHPM derivatives are known to exhibit diverse mechanisms, including inhibition of kinesin-5 and antiviral effects, highlighting the versatility of this chemical platform in drug discovery . The presence of the bromofuran substituent may influence the compound's electronic properties and binding interactions with biological targets, while the thioxo group is a key feature for specific activity. Researchers can utilize this compound as a versatile building block for the synthesis of more complex molecules or for exploring new structure-activity relationships in various therapeutic areas.

Properties

IUPAC Name

6-(5-bromofuran-2-yl)-2-sulfanylidene-1H-pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2S/c9-6-2-1-5(13-6)4-3-7(12)11-8(14)10-4/h1-3H,(H2,10,11,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHINJUMOKMXBGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Br)C2=CC(=O)NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

6-(5-Bromofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antitumor and antimicrobial activities, as well as its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

C8H6BrN3OS\text{C}_8\text{H}_6\text{BrN}_3\text{OS}

This structure features a brominated furan ring and a thioxo-pyrimidinone core, which are essential for its biological activity.

Antitumor Activity

Recent studies have demonstrated that derivatives of pyrimidinones exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

Case Study: In Vitro Antitumor Activity
A study evaluated the cytotoxic effects of several pyrimidine derivatives on human lung cancer cell lines (A549, HCC827, NCI-H358). The results indicated that the tested compounds had varying degrees of effectiveness:

CompoundCell LineIC50 (µM) in 2D AssayIC50 (µM) in 3D Assay
6-(5-BrFur)A5498.12 ± 0.4525.00 ± 3.00
6-(5-BrFur)HCC8276.26 ± 0.3320.46 ± 8.63
6-(5-BrFur)NCI-H3586.48 ± 0.1116.00 ± 9.38

These findings suggest that while the compound is effective in reducing cell viability in a two-dimensional format, its efficacy decreases in three-dimensional assays, indicating a need for further optimization for therapeutic applications .

Antimicrobial Activity

The compound's antimicrobial properties were assessed using broth microdilution methods against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results indicated moderate antibacterial activity, with minimum inhibitory concentrations (MICs) suggesting potential use as an antimicrobial agent.

Summary of Antimicrobial Testing Results:

Bacterial StrainMIC (µg/mL)
Escherichia coli50
Staphylococcus aureus25

These results highlight the compound's potential as a lead for developing new antimicrobial agents .

The proposed mechanism of action for compounds like this compound involves binding to DNA and inhibiting DNA-dependent enzymes. This interaction can disrupt cellular processes necessary for tumor growth and bacterial proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 6-(5-bromofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can be contextualized against related pyrimidinone derivatives (Table 1). Key distinctions arise from substituent variations, which influence physicochemical properties, reactivity, and biological activity.

Table 1: Structural and Functional Comparison of Pyrimidinone Derivatives

Compound Name Substituent Molecular Weight (g/mol) Key Properties/Bioactivity References
6-(5-Bromofuran-2-yl)-2-thioxo-... 5-Bromofuran 273.11 Enhanced lipophilicity; potential anticancer/antimicrobial activity (inferred)
6-(2-Furyl)-2-thioxo-... 2-Furyl 194.21 Lower molecular weight; reduced halogen-mediated reactivity
6-(3-Chlorophenyl)-2-thioxo-... 3-Chlorophenyl 238.69 Aromatic substituent; versatile scaffold for drug design
6-Methyl-2-thioxo-... (Au(III) complex ligand) Methyl 170.21 (ligand) Forms stable Au(III) complexes; antimicrobial activity
4-(5-Bromo-1-benzofuran-2-yl)-... 5-Bromobenzofuran 371.23 High melting point (162–163°C); SH group for coordination
SCR7 (DNA ligase IV inhibitor) Bis-benzylideneamino 356.37 Inhibits DNA repair; research tool for genome editing

Substituent Effects on Reactivity and Bioactivity

  • Bromine’s polarizability may also enhance π-stacking interactions in biological systems.
  • Heterocyclic vs. Aromatic Substituents : The 5-bromofuran group introduces oxygen-mediated hydrogen bonding and conformational rigidity , differing from chlorophenyl analogs (e.g., 6-(3-chlorophenyl)-2-thioxo-...) that rely on aromatic π-interactions .
  • Metal Coordination : Unlike 6-methyl-2-thioxo-..., which forms Au(III) complexes with enhanced antimicrobial activity , the bromofuran substituent may sterically hinder metal coordination, though this requires experimental validation.

Preparation Methods

General Synthetic Strategy

The synthesis of 6-(5-bromofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves a one-pot multicomponent reaction (MCR) that combines:

  • An aromatic or heteroaromatic aldehyde bearing the 5-bromofuran moiety,
  • Thiourea (or urea for oxo analogues),
  • A suitable cyclic or acyclic ketone or equivalent precursor to form the dihydropyrimidinone core.

This MCR approach enables the formation of the pyrimidine ring with the thioxo group in a single synthetic operation, facilitating efficient bond formation (C–C and C–N) and high atom economy.

Catalytic Systems Employed

Hybrid Catalysts

Recent advances emphasize the use of hybrid catalysts to improve reaction efficiency, selectivity, and environmental sustainability. These catalysts include:

  • Organocatalysts (e.g., L-proline, para-toluenesulfonic acid),
  • Metal-based catalysts (heterogeneous and homogeneous),
  • Ionic liquids,
  • Nanocatalysts,
  • Green solvents or solvent-free conditions.

The use of such catalysts aligns with green chemistry principles by minimizing hazardous reagents and improving catalyst recyclability.

Organocatalyst Example

  • L-proline with trifluoroacetic acid (TFA) co-catalyst : The three-component reaction of aromatic aldehyde (bearing the 5-bromofuran group), thiourea, and 3,4-dihydro-2H-pyran is catalyzed by L-proline as a Lewis acid organocatalyst with TFA as a co-catalyst in acetonitrile solvent at reflux (~85 °C). The reaction proceeds over 7 hours, yielding the target thioxo-pyrimidinone as a solid product that is purified by crystallization.

  • Para-toluenesulfonic acid (p-TSA) : Used as an alternative organocatalyst in a DMF/acetonitrile solvent mixture under reflux conditions, p-TSA catalyzes the synthesis with high diastereoselectivity and yields.

Reaction Conditions and Yields

Parameter Typical Conditions Notes
Catalyst L-proline (Lewis acid), TFA (co-catalyst) Organocatalyst system
Solvent Acetonitrile (CH3CN) or DMF/CH3CN mixture Polar aprotic solvents preferred
Temperature Reflux (~85 °C) Ensures complete aldehyde consumption
Reaction Time ~7 hours Monitored by product precipitation
Purification Crystallization from ethanol Solid product isolation
Product Yield High (exact yields vary by substrate) Efficient conversion reported

Mechanistic Insights

The multicomponent reaction mechanism involves:

  • Condensation of the aldehyde with thiourea to form an intermediate imine or thioimine,
  • Cyclocondensation with the cyclic ketone or equivalent to form the dihydropyrimidinone ring,
  • Tautomerization to yield the thioxo form of the pyrimidinone.

The catalyst facilitates proton transfer and stabilizes intermediates, enhancing reaction rate and selectivity.

Research Findings and Applications

  • The described preparation methods allow the efficient synthesis of this compound with potential for structural diversification by varying the aldehyde component.
  • The use of green catalysts and solvents aligns with environmentally friendly synthetic practices.
  • The synthesized pyrimidinone derivatives exhibit significant biological activities, including antimicrobial, antitumor, and enzyme inhibitory effects, making them valuable for pharmaceutical research.

Summary Table of Preparation Methods

Method Catalyst Type Solvent Temperature Reaction Time Yield Notes
One-pot MCR with L-proline/TFA Organocatalyst Acetonitrile Reflux (~85 °C) ~7 hours High Requires TFA co-catalyst for selectivity
One-pot MCR with p-TSA Organocatalyst DMF/CH3CN mixture Reflux Variable High High diastereoselectivity
Metal/Nanocatalyst-based MCR Metal or nanocatalysts Various (green solvents) Mild to reflux Variable Moderate to high Emerging methods focusing on sustainability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(5-bromofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
Reactant of Route 2
Reactant of Route 2
6-(5-bromofuran-2-yl)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.